Mesilato de deferoxamina

Descripción general

Descripción

El mesilato de deferoxamina es un agente quelante que se utiliza principalmente para tratar la toxicidad aguda por hierro o aluminio. Es un derivado de la deferoxamina, un producto natural aislado de la bacteria Streptomyces pilosus. El this compound se une al hierro y al aluminio libres en el torrente sanguíneo, formando complejos estables que se excretan a través de los riñones .

Aplicaciones Científicas De Investigación

El mesilato de deferoxamina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mesilato de deferoxamina ejerce sus efectos uniéndose al hierro y al aluminio libres en el torrente sanguíneo. Los grupos de ácido hidroxámico en la molécula tienen una alta afinidad por el hierro y el aluminio trivalentes, formando complejos estables que impiden que estos metales participen en reacciones químicas dañinas. Estos complejos se excretan entonces a través de los riñones .

Compuestos Similares:

Deferasirox: Otro quelante de hierro utilizado para tratar la sobrecarga crónica de hierro.

Deferiprona: Un quelante de hierro oral utilizado para el tratamiento de la sobrecarga de hierro en pacientes con talasemia.

Singularidad: El this compound es único en su capacidad de formar complejos estables con hierro y aluminio, lo que lo hace versátil para tratar tanto la toxicidad por hierro como por aluminio. Su alta afinidad por el hierro y el aluminio trivalentes, combinada con su capacidad de administrarse por múltiples vías (intramuscular, intravenosa y subcutánea), lo diferencia de otros agentes quelantes .

Análisis Bioquímico

Biochemical Properties

Deferoxamine mesylate acts by binding free iron or aluminum in the bloodstream and enhancing its elimination in the urine . It forms iron complexes and is used as a chelating agent . It binds to Fe (III) and many other metal cations . It chelates iron only in the +3 oxidation state, not +2 oxidation state .

Cellular Effects

Deferoxamine mesylate has a significant impact on various types of cells and cellular processes. By removing excess iron or aluminum, it reduces the damage done to various organs and tissues, such as the liver . It also upregulates HIF-1α levels with good antioxidant activity .

Molecular Mechanism

The mechanism of action of deferoxamine mesylate involves binding trivalent (ferric) iron, forming ferrioxamine, a stable complex which is eliminated via the kidneys . 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron .

Temporal Effects in Laboratory Settings

Deferoxamine mesylate is metabolized principally by plasma enzymes, but the pathways have not yet been defined . Some is also excreted in the feces via the bile . It has a biphasic elimination pattern in healthy volunteers with a first rapid phase half life of 1 hour and a second slow phase half-life of 6 hours .

Dosage Effects in Animal Models

The effects of deferoxamine mesylate vary with different dosages in animal models . It is used to treat acute iron or aluminum toxicity in certain patients . Also, it is used in certain patients with anemia who must receive many blood transfusions .

Metabolic Pathways

Deferoxamine mesylate is involved in the metabolic pathways that deal with iron and aluminum toxicity . It interacts with these metals, forming stable complexes that are then eliminated from the body .

Transport and Distribution

Deferoxamine mesylate is transported and distributed within cells and tissues via the bloodstream . It binds to free iron or aluminum in the bloodstream, forming stable complexes that are then eliminated via the kidneys .

Subcellular Localization

The subcellular localization of deferoxamine mesylate is not specific as it is distributed throughout the body via the bloodstream . Its activity is not confined to a specific compartment or organelle within the cell .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La preparación del mesilato de deferoxamina implica múltiples etapas. Inicialmente, la deferoxamina B se aísla del caldo de fermentación de Streptomyces pilosus. La deferoxamina B se convierte entonces en su sal mesilato a través de una serie de pasos de purificación, incluyendo cromatografía en resina de adsorción, precipitación y cristalización .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce reconstituyendo el this compound para inyección. Esto implica disolver el compuesto en un solvente adecuado y diluirlo aún más para la infusión intravenosa .

Análisis De Reacciones Químicas

Tipos de Reacciones: El mesilato de deferoxamina principalmente experimenta reacciones de quelación.

Reactivos y Condiciones Comunes: El proceso de quelación generalmente ocurre bajo condiciones fisiológicas, con el this compound uniéndose al hierro o aluminio libres en el torrente sanguíneo. La reacción está facilitada por la presencia de grupos de ácido hidroxámico en la molécula, que tienen una alta afinidad por los iones metálicos .

Principales Productos Formados: Los principales productos de estas reacciones son ferrioxamina y aluminoxamina, que son complejos estables y solubles en agua que se excretan a través de los riñones .

Comparación Con Compuestos Similares

Deferasirox: Another iron chelator used to treat chronic iron overload.

Deferiprone: An oral iron chelator used for the treatment of iron overload in thalassemia patients.

Uniqueness: Deferoxamine mesylate is unique in its ability to form stable complexes with both iron and aluminum, making it versatile for treating both iron and aluminum toxicity. Its high affinity for trivalent iron and aluminum, combined with its ability to be administered via multiple routes (intramuscular, intravenous, and subcutaneous), sets it apart from other chelating agents .

Propiedades

IUPAC Name |

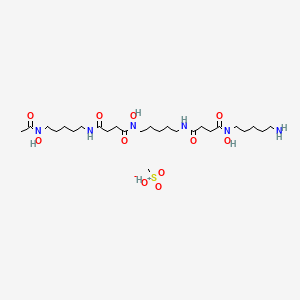

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIJAWJANBQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037649 | |

| Record name | Deferoxamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-14-7 | |

| Record name | Deferoxamine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferoxamine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferoxamine mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deferoxamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deferoxamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFEROXAMINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.